molecular formula MoO4-2 B1676688 Molybdate CAS No. 14259-85-9

Molybdate

Cat. No.: B1676688
CAS No.: 14259-85-9
M. Wt: 159.95 g/mol
InChI Key: MEFBJEMVZONFCJ-UHFFFAOYSA-N
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Description

Molybdate (MoO₄²⁻) is a versatile oxyanion with significant industrial and biological relevance. It serves as a critical component in optics, phosphor materials, and ion conductors due to its adaptable coordination chemistry and structural diversity . Molybdenum’s variable oxidation states (IV–VI) enable complex topologies, particularly in uranyl molybdates, which exhibit framework architectures useful in nuclear waste management and materials science . Biologically, this compound is essential for molybdenum cofactor (Moco) biosynthesis, supporting enzymes like nitrate reductase and sulfite oxidase .

Scientific Research Applications

Molybdate and its related compounds have diverse applications across various industrial, agricultural, and scientific fields. These applications stem from its unique chemical properties, including its role as a catalyst, corrosion inhibitor, and micronutrient .

Industrial Applications

Catalysis Molybdates are integral to various catalytic processes, most notably in hydrodesulfurization, where sulfur is removed from petroleum . Bismuth molybdates catalyze the ammoxidation of propylene to acrylonitrile, while ferric molybdates facilitate the oxidation of methanol into formaldehyde . In methane oxidation, molybdenum-incorporated catalysts demonstrate high selectivity for formaldehyde production . For example, highly dispersed molybdenum-incorporated (Mo-KIT-6) catalysts have nearly 90% total selectivity for CO and formaldehyde . The use of water vapor in catalytic reactions involving copper molybdates (Cu-MoOx catalysts) also enhances formaldehyde selectivity .

Corrosion Inhibition Sodium this compound is a corrosion inhibitor in industrial water treatment, particularly where galvanic corrosion is likely due to bimetallic construction . It forms a protective film on metal surfaces, reducing corrosion rates and extending the lifespan of metals . Sodium this compound is often preferred over sodium nitrite because it provides similar corrosion protection at lower concentrations, typically 50-100 ppm, compared to the 800+ ppm required for sodium nitrate . It is effective in closed-loop systems and enhances the corrosion protection of carboxylate salt fluids, reducing the need for nitrites in fluids impeded with nitrite-amine . this compound has also been reported as an effective biocide against microbiologically induced corrosion (MIC); adding 1.5 mM MoO42–/day resulted in a 50% decrease in the corrosion rate .

Pigments and Dyes Sodium this compound is a crucial component in manufacturing pigments and dyes .

Supercapacitors Molybdates such as FeMoO4, Fe2(MoO4)3, NiMoO4, CoMoO4, and MnMoO4, are utilized as anode or cathode materials in aqueous capacitors, demonstrating specific capacitance up to 1500 F g−1 due to pseudocapacitive charge storage .

Agricultural Applications

Fertilizer Additive Sodium this compound is used as an agricultural additive in fertilizers because this compound compounds are highly soluble in water, which ensures they easily combine and mix with water and soak into the soil . It is particularly beneficial for legumes like lentils, beans, alfalfa, and peanuts, aiding in nitrogen uptake and its synthesis into ammonia and essential amino acids . Studies have shown that applying Sodium this compound in wheat farming can lead to yield increases of up to 20% .

Hydroponics In hydroponic farming, sodium this compound is used because of its high water solubility, which allows mineral nutrient solutions to be delivered directly to plants .

Scientific/Research Applications

Environmental Applications Metal this compound compounds synthesized in nanoscale have been used for environmental applications, including dye removal from water through adsorption . Iron this compound (Fe2(MoO4)3) nanopowder has been used for the photocatalytic degradation of rhodamine B, achieving approximately 97% efficiency .

Medical Applications Radioactive molybdenum-99, in the form of this compound, serves as the parent isotope in technetium-99m generators used for nuclear medicine imaging .

Metabolic Disorder Research this compound's increasing use has raised concerns about its potential toxicity in humans . Studies on mice exposed to sodium this compound have revealed disrupted amino acid and lipid metabolism, potentially mediated by this compound-altered cadmium levels . Analysis of urine samples showed increased levels of boron, vanadium, cobalt, arsenic, and cadmium after this compound exposure .

Other Applications Iron this compound has applications in solid oxide fuel cells, sodium and lithium-ion batteries, catalysis, and sensors .

The following table summarizes the applications of this compound:

ApplicationTypeDetails
HydrodesulfurizationIndustrialCatalyst for removing sulfur from petroleum
Acrylonitrile ProductionIndustrialBismuth molybdates catalyze ammoxidation of propylene to acrylonitrile
Formaldehyde ProductionIndustrialFerric molybdates catalyze oxidation of methanol to formaldehyde
Corrosion InhibitionIndustrialPrevents corrosion in industrial water treatment, effective in bimetallic construction
Pigments and DyesIndustrialUsed in the manufacturing of pigments and dyes
Fertilizer AdditiveAgriculturalEnhances nitrogen uptake in legumes
HydroponicsAgriculturalDelivers mineral nutrients directly to plants
Dye RemovalEnvironmentalMetal this compound compounds remove dyes from water
Medical ImagingMedicalRadioactive molybdenum-99 is used in technetium-99m generators for nuclear medicine imaging
SupercapacitorsScientific/ResearchUsed as anode or cathode materials in aqueous capacitors

Mechanism of Action

Molybdate exerts its effects through its incorporation into molybdenum cofactors, which serve as the active sites of molybdenum-requiring enzymes. These enzymes participate in crucial biological processes, such as nitrate assimilation, phytohormone biosynthesis, and sulfite detoxification . The molecular targets include various molybdoenzymes, and the pathways involved are related to the specific biological functions of these enzymes.

Comparison with Similar Compounds

Structural Comparisons with Similar Compounds

Uranyl Molybdate vs. Uranyl Tungstate

  • Topology : Both form layered structures with uranyl (UO₂²⁺) polyhedra linked by tetrahedral oxyanions (MoO₄²⁻ or WO₄²⁻). However, uranyl molybdates exhibit greater structural diversity due to additional interlayer components like Ag⁺ ions or sulfate-molybdate linkages, whereas uranyl tungstates lack such complexity .
  • Framework Stability : Uranyl this compound frameworks (e.g., U-Mo-O) are less common than layered variants but show higher thermal resilience compared to tungstate analogs .

Table 1: Structural Properties of Uranyl Molybdates and Tungstates

Property Uranyl this compound Uranyl Tungstate
Interlayer Components Ag⁺, sulfate-molybdate links Minimal additional components
Framework Prevalence Rare Common
Thermal Expansion Low/negative Moderate

Yttrium this compound vs. Chromium this compound

  • High-Pressure Behavior: Yttrium this compound (Y₂Mo₃O₁₂) transitions to a monoclinic P2₁/a phase below 0.13 GPa and remains stable up to 4.9 GPa. Chromium this compound (Cr₂Mo₃O₁₂) undergoes subtle structural distortions above 8.9 GPa, akin to Fe- and Al-based molybdates, while Y₂Mo₃O₁₂ resists such changes .

Functional and Catalytic Comparisons

Magnesium this compound vs. Cobalt this compound

  • Catalytic Performance :
    • Magnesium this compound : Favors olefin formation in oxidative dehydrogenation of alkanes.
    • Cobalt this compound : Prefers aromatic products and exhibits higher catalytic activity under iso-thermal conditions .

Table 2: Catalytic Activity of Magnesium and Cobalt Molybdates

Catalyst Product Selectivity (Iso-conversion) Activity (Iso-thermal)
Magnesium this compound Olefins Moderate
Cobalt this compound Aromatics High

This compound vs. Tungstate in Oxidative Stress

  • This compound: Induces mild oxidative stress in Drosophila melanogaster, upregulating antioxidant enzymes (e.g., G6PDH, GR) as an adaptive response .
  • Tungstate : Shares inhibitory effects on glucocorticoid receptors but lacks this compound’s protective role against cadmium-induced toxicity .

Protective Effects of Sodium this compound

  • Cadmium Toxicity Mitigation : Sodium this compound reduces testicular damage in rats by lowering malondialdehyde (MDA) levels and enhancing antioxidant enzyme activity, contrasting with sulfate’s lack of similar protective roles .

Biological Activity

Molybdate, the oxyanion of molybdenum (Mo), plays a crucial role in various biological processes across different organisms. Its biological activity is primarily associated with its function as a cofactor in enzymatic reactions, particularly in the form of the molybdenum cofactor (Moco). This article explores the biological activity of this compound, focusing on its mechanisms, effects on metabolism, and potential therapeutic applications, supported by relevant case studies and research findings.

1. This compound as a Cofactor in Enzymatic Reactions

This compound is essential for the activity of several key enzymes involved in nitrogen and sulfur metabolism. These include:

  • Nitrate reductase : Catalyzes the reduction of nitrate to nitrite.
  • Sulfite oxidase : Involved in the oxidation of sulfite to sulfate.
  • Xanthine oxidase : Converts hypoxanthine to xanthine and xanthine to uric acid.

The biological activity of this compound hinges on its incorporation into these enzymes through the formation of Moco, which is critical for their catalytic function .

2.1 Transport Mechanisms

Recent studies have identified specific transporters responsible for this compound uptake in plants and other organisms. For instance, the MOT1 family of transporters in Arabidopsis thaliana is crucial for this compound absorption from soil and its distribution within plant tissues . The interaction between this compound transporters and cellular machinery facilitates efficient utilization of this trace element.

2.2 Antioxidant Properties

This compound has been shown to enhance antioxidant capacity under certain conditions. In a study involving Drosophila melanogaster, exposure to sodium this compound at low concentrations resulted in increased activities of antioxidant enzymes such as catalase and superoxide dismutase, suggesting a protective effect against oxidative stress . Conversely, high concentrations may induce oxidative damage, highlighting the importance of dosage .

3.1 Case Study: Metabolomic Changes

A recent study investigated the metabolic impact of this compound exposure in mice. Significant alterations were observed in metabolite profiles, particularly affecting amino acid metabolism and lipid metabolism. Notably, levels of 5-aminolevulinic acid and glycolic acid increased with higher this compound doses, indicating potential disruptions in metabolic pathways .

MetaboliteControl Group (mg/kg/day)This compound Group (0.01 mg/kg/day)This compound Group (1 mg/kg/day)
Pyrrole-2-carboxylic acidBaselineDecreasedDecreased
5-Aminolevulinic acidBaselineIncreasedIncreased
Glycolic acidBaselineIncreasedIncreased
L-acetylcarnitineBaselineIncreasedIncreased

4. Therapeutic Potential

Given its role in enhancing antioxidant defenses and modulating metabolic pathways, this compound shows promise for therapeutic applications, particularly in conditions associated with oxidative stress such as diabetes mellitus . The potential use of this compound as a dietary supplement or therapeutic agent warrants further investigation to elucidate its efficacy and safety profiles.

5. Conclusion

This compound's biological activity is multifaceted, involving its role as a cofactor for vital enzymes, its antioxidant properties, and its impact on metabolic processes. Ongoing research continues to uncover the complexities of this compound's functions across different organisms, paving the way for potential therapeutic applications. Future studies should focus on elucidating the mechanisms underlying these effects and exploring safe dosages for clinical use.

Q & A

Basic Research Questions

Q. How can molybdate speciation be accurately determined in aqueous solutions under varying pH and redox conditions?

Methodological Answer: this compound speciation (e.g., MoO₄²⁻, polymeric forms) depends on pH, ionic strength, and coexisting ions. Use spectroscopic techniques like Raman or X-ray absorption near-edge structure (XANES) to identify species . For thermodynamic modeling, employ software such as PHREEQC with databases like the LLNL Thermodynamic Database. Validate models experimentally using ion chromatography coupled with ICP-MS for quantitative analysis .

Q. What are the best practices for synthesizing and characterizing this compound-based coordination polymers?

Methodological Answer: Hydrothermal synthesis is common. Control variables: temperature (80–200°C), reaction time (12–72 hrs), and ligand-to-molybdate ratio. Characterize crystallinity via XRD, topology via SEM/TEM, and functional groups via FTIR. For reproducibility, document exact precursor concentrations and heating rates .

Q. How do competing anions (e.g., sulfate, phosphate) affect this compound adsorption in soil systems?

Methodological Answer: Design batch adsorption experiments with varying anion concentrations. Use Langmuir/Freundlich isotherms to quantify competitive effects. Include control experiments with single anions to isolate interference mechanisms. Characterize soil mineralogy via XRF or XRD to correlate adsorption capacity with substrate composition .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data for this compound complexes be resolved?

Methodological Answer: Discrepancies often arise from differences in ionic strength corrections or experimental conditions. Conduct a meta-analysis of published stability constants (e.g., IUPAC database) and apply standardized activity coefficients (e.g., Davies equation). Validate via potentiometric titrations under controlled ionic strength (e.g., 0.1 M NaClO₄) .

Q. What experimental designs minimize confounding variables in studying this compound’s role as a catalyst in oxidation reactions?

Methodological Answer: Use a fractional factorial design to test variables: catalyst loading, temperature, solvent polarity. Employ in-situ FTIR or NMR to monitor intermediate species. Include blank reactions (no this compound) and control for O₂ partial pressure. Replicate trials ≥3x to assess reproducibility .

Q. How do computational models (DFT, MD) improve understanding of this compound-enzyme interactions?

Methodological Answer: Combine molecular docking (AutoDock Vina) with DFT (B3LYP functional) to simulate binding energies and active-site interactions. Validate with mutagenesis studies on target enzymes (e.g., nitrate reductase). Compare simulated vs. experimental kinetic parameters (Km, Vmax) .

Q. Data Analysis and Interpretation

Q. How should researchers address non-linear kinetics in this compound-mediated redox reactions?

Methodological Answer: Non-linearity may indicate intermediate formation or substrate inhibition. Use time-resolved spectroscopy (stopped-flow UV-Vis) to capture transient species. Fit data to the Michaelis-Menten equation with Hill coefficients or two-step reaction models. Report confidence intervals for rate constants .

Q. What statistical methods are robust for analyzing spatial heterogeneity in this compound distribution within environmental samples?

Methodological Answer: Apply geostatistical tools (kriging, Moran’s I) to XRF or LA-ICP-MS spatial maps. Use ANOVA with post-hoc Tukey tests to compare regions. For small sample sizes, employ non-parametric tests (Mann-Whitney U) .

Q. Reproducibility and Ethics

Q. How can reproducibility issues in this compound-doped material synthesis be mitigated?

Methodological Answer: Adopt FAIR principles: publish detailed protocols (precursor purity, stirring rates) in supplementary materials. Use round-robin tests across labs to identify protocol-sensitive steps. Share raw characterization data (e.g., XRD .raw files) via repositories like Zenodo .

Q. What ethical considerations apply to studies involving this compound toxicity in aquatic ecosystems?

Methodological Answer: Follow OECD guidelines for ecotoxicity testing (e.g., Daphnia magna acute tests). Declare conflicts of interest (e.g., funding from mining industries). Use non-lethal sampling methods (e.g., fin clips for bioaccumulation studies) .

Q. Emerging Research Directions

Q. What novel techniques are advancing real-time monitoring of this compound in biological systems?

Methodological Answer: Develop fluorescent probes (e.g., coumarin-based) with selectivity over competing anions. Validate via confocal microscopy in live cells. Compare with synchrotron-based XFM imaging for cross-validation .

Properties

CAS No.

14259-85-9

Molecular Formula

MoO4-2

Molecular Weight

159.95 g/mol

IUPAC Name

dioxido(dioxo)molybdenum

InChI

InChI=1S/Mo.4O/q;;;2*-1

InChI Key

MEFBJEMVZONFCJ-UHFFFAOYSA-N

SMILES

[O-][Mo](=O)(=O)[O-]

Canonical SMILES

[O-][Mo](=O)(=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

molybdate
molybdate (Mo7-O24)
molybdate ion
molybdate, (99)Mo-labeled
MoO4(2-)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A molybdate solution was prepared from 9.21 g of (NH4)6Mo7O24 4H2O dissolved in 50 mL of deionized water and 33 mL of concentrated ammonium hydroxide. This solution was stirred until all components were soluble. Then 12.5 g of 7G type silica gel was added to the molybdate solution and stirred to ensure homogeneity. This mixture was placed in the Microfluidizer reservoir and recirculation through the machine was started while the internal pressure was adjusted to 9,000 psi. Through Port B shown in FIG. 2 was added over 30 minutes a solution composed of 3.79 g Ni(NO3)2. 6H2O, 6.32 g, Co(NO3)2. 6H2O, 5.27 g Fe(NO3)2.b 9H2O, 2.11 g Bi(NO3)3.5H2O, 0.43 g H3PO4 (80%), and 0.04g KNO3 which had been built to a total volume of 50 mL with distilled water. The pH of the solution dropped until the final addition of the solution through Port A reached a final pH of 5. The temperature of the effluent which was recirculated through the instrument was maintained between 40°-46° C. by passing the effluent pipe through an ice water heat exchanger. The product mixture was filtered using Whatman type 1001070 filter paper affording 35.94 g. of solid product. The solid was calcined by slowly heating from 100° to 540° C. over 6 hours and held at 540° C. for 1 hour. The calcining procedure resulted in a 32% weight loss due to the decomposition of nitrate salts and the product was light brown. The X-Ray diffraction pattern of this material is illustrated in FIG. 7B. This material demonstrated 9 major reflections between 20 to 35 degree two theta at 23.3, 25.5, 26.7, 27.2, 27.5, 28.4, 28.7, 32.0, and 33.7. It was noted that reflections between 20 to 35 degree two theta at 23.3, 25.5, 26.7, 27.2, 27.5, 28.4, 28.7, 32.0, and 33.7. It was noted that this diffraction pattern appeared to contain better defined reflections and fewer separate phase metal oxides as compared to the classically prepared sample shown in FIG. 7A and described below.
[Compound]
Name
(NH4)6Mo7O24
Quantity
9.21 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
0.04 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
33 mL
Type
solvent
Reaction Step Five
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
7G
Quantity
12.5 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Ni(NO3)2
Quantity
3.79 g
Type
reactant
Reaction Step Eight
[Compound]
Name
Co(NO3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Fe(NO3)2
Quantity
5.27 g
Type
reactant
Reaction Step Ten
[Compound]
Name
Bi(NO3)3.5H2O
Quantity
2.11 g
Type
reactant
Reaction Step Eleven
Name
Quantity
0.43 g
Type
reactant
Reaction Step Twelve

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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